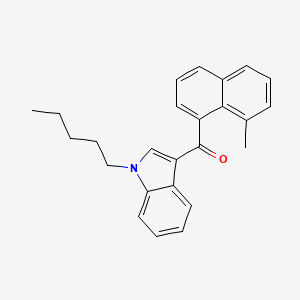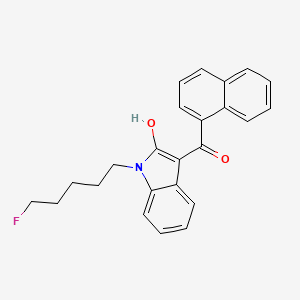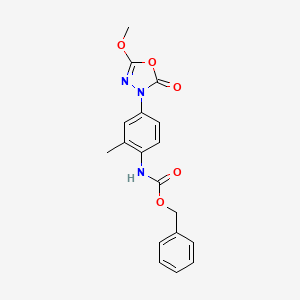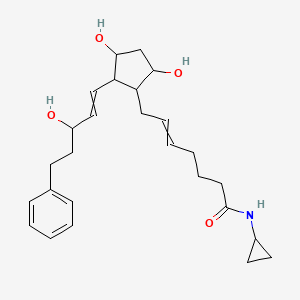
Bimatoprost cyclopropyl amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bimatoprost cyclopropyl amide is a synthetic analog of prostaglandin, specifically designed to mimic the activity of prostamides. It is structurally related to bimatoprost, a well-known compound used in the treatment of glaucoma and ocular hypertension. This compound is characterized by its unique cyclopropyl amide group, which distinguishes it from other prostaglandin analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bimatoprost cyclopropyl amide involves several key steps:
Oxidation Reaction: The initial step involves the oxidation of a precursor compound in the presence of an oxidation system within a suitable solvent.
Amidation Reaction: The oxidized intermediate is then subjected to an amidation reaction with an appropriate amine, such as ethylamine, under basic conditions.
Reduction Reactions: Subsequent reduction reactions are carried out using specific reducing agents to obtain the desired cyclopropyl amide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of cost-effective raw materials and solvents, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bimatoprost cyclopropyl amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different intermediates.
Reduction: Reduction reactions are essential in the synthesis of the cyclopropyl amide structure.
Substitution: The compound can undergo substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as methanol, ethanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound.
Applications De Recherche Scientifique
Bimatoprost cyclopropyl amide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogs and their synthetic pathways.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: This compound is investigated for its potential therapeutic applications in treating glaucoma and promoting hair growth
Mécanisme D'action
Bimatoprost cyclopropyl amide exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . The compound stimulates the outflow of aqueous humor in the eye, reducing intraocular pressure and decreasing the risk of optic nerve damage . Additionally, it promotes hair growth by stimulating the hair cycle and prolonging the growth phase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bimatoprost: A prostaglandin analog used to treat glaucoma and promote eyelash growth.
Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.
Travoprost: Similar to bimatoprost and latanoprost, used for reducing intraocular pressure.
Unoprostone: A prostaglandin analog with similar applications in glaucoma treatment.
Uniqueness
Bimatoprost cyclopropyl amide is unique due to its cyclopropyl amide group, which provides distinct pharmacological properties compared to other prostaglandin analogs. This structural difference enhances its stability and efficacy in reducing intraocular pressure and promoting hair growth .
Propriétés
Formule moléculaire |
C26H37NO4 |
|---|---|
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
N-cyclopropyl-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31) |
Clé InChI |
DOLPNGMQVSAVIX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)
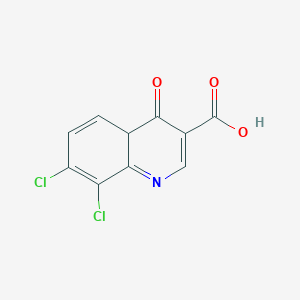
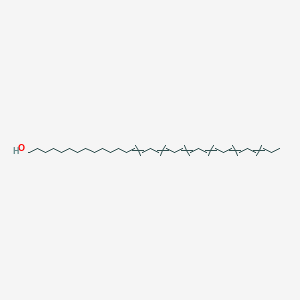
![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)
![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
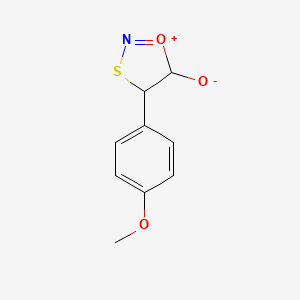

![(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10767083.png)

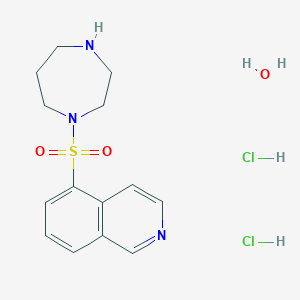
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
